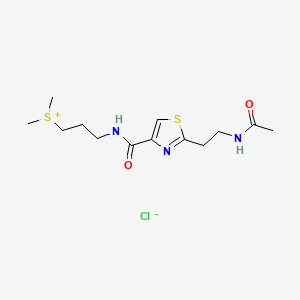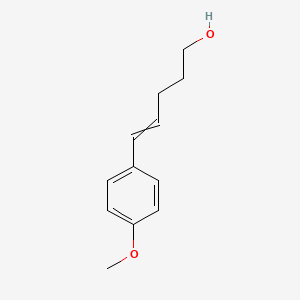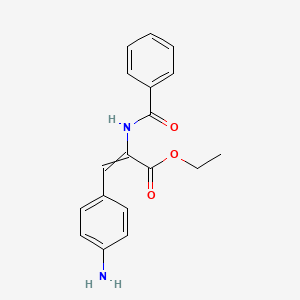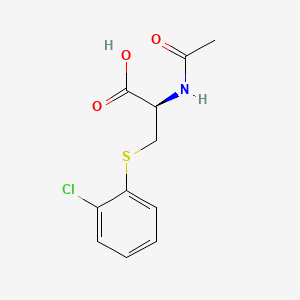
L-Cysteine, N-acetyl-S-(chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(chlorophenyl)- is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a chlorophenyl group attached to the sulfur atom. It is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(chlorophenyl)- typically involves the acetylation of L-cysteine followed by the introduction of the chlorophenyl group. One common method includes the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with chlorophenyl derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(chlorophenyl)- often employs high-throughput techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for the quantitative assessment and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(chlorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in cell culture studies as a bio-reagent.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and mucolytic properties.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(chlorophenyl)- involves its role as a precursor to glutathione, a potent antioxidant. The compound increases cellular pools of free radical scavengers, thereby reducing oxidative stress. It also inhibits the replication of certain viruses and induces apoptosis in specific cell types .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-S-phenyl-L-cysteine: Similar in structure but with a phenyl group instead of a chlorophenyl group
Uniqueness
L-Cysteine, N-acetyl-S-(chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
76940-93-7 |
|---|---|
Formule moléculaire |
C11H12ClNO3S |
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-chlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12ClNO3S/c1-7(14)13-9(11(15)16)6-17-10-5-3-2-4-8(10)12/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1 |
Clé InChI |
JPFJCVVQUIUNLT-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1=CC=CC=C1Cl)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1=CC=CC=C1Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
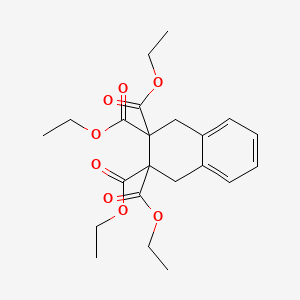


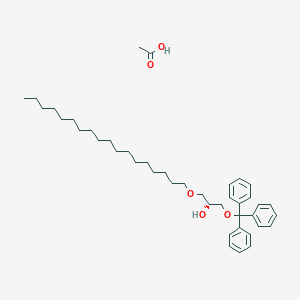
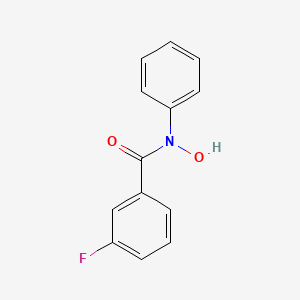
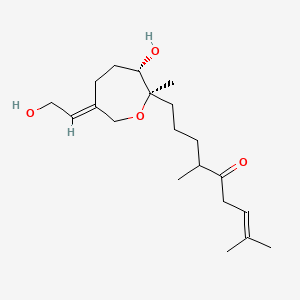
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
